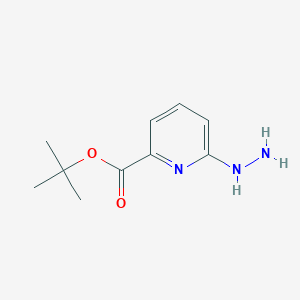
Tert-butyl 6-hydrazinylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-butyl 6-hydrazinylpyridine-2-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-hydrazinylpyridine-3-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
Tert-butyl 6-hydrazinylpyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to hydrazine derivatives.
Applications De Recherche Scientifique
Tert-butyl 6-hydrazinylpyridine-2-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be explored for its potential therapeutic properties, including its role as an intermediate in drug development. Additionally, this compound can be used in industrial applications where specific chemical properties are required.
Mécanisme D'action
The mechanism of action of tert-butyl 6-hydrazinylpyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the context of its use, such as in therapeutic applications or chemical synthesis.
Comparaison Avec Des Composés Similaires
Tert-butyl 6-hydrazinylpyridine-2-carboxylate can be compared with similar compounds like tert-butyl 2-hydrazinylpyridine-3-carboxylate . While both compounds share structural similarities, their chemical properties and reactivity may differ, making each unique for specific applications. Other similar compounds include tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate and tert-butyl 2-oxopyrrolidine-1-carboxylate .
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
tert-butyl 6-hydrazinylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-8(12-7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
Clé InChI |
LIFOVOHKFSFTPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC(=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
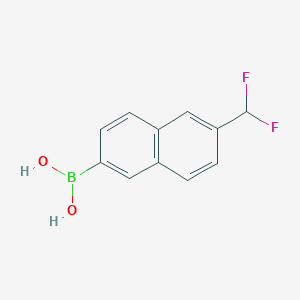
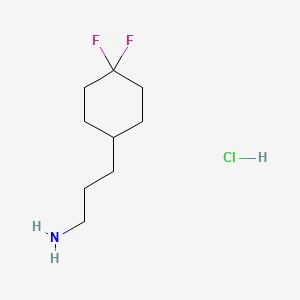
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
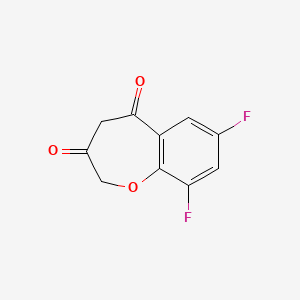
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
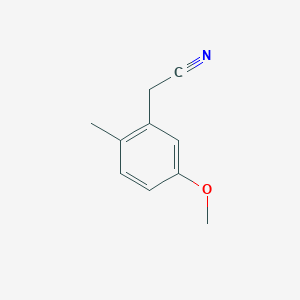


![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
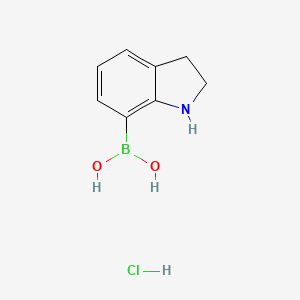
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
